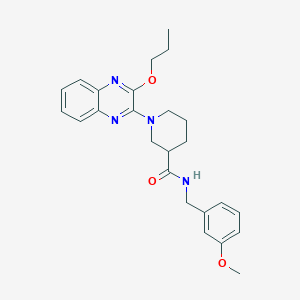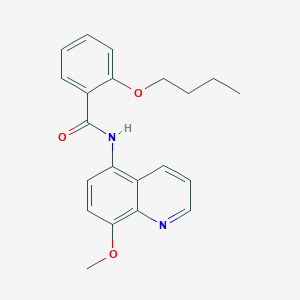
N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoxaline moiety: This step might involve the reaction of a piperidine derivative with a quinoxaline precursor under specific conditions.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Use of catalysts: To speed up the reactions and improve efficiency.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Such as neurotransmitter receptors, leading to modulation of their activity.
Inhibition of enzymes: Affecting biochemical pathways within cells.
Interaction with cellular pathways: Influencing signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the combination of the methoxybenzyl and propoxyquinoxalinyl groups, which can influence its pharmacological properties and interactions with biological targets.
Propriétés
Formule moléculaire |
C25H30N4O3 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-3-14-32-25-23(27-21-11-4-5-12-22(21)28-25)29-13-7-9-19(17-29)24(30)26-16-18-8-6-10-20(15-18)31-2/h4-6,8,10-12,15,19H,3,7,9,13-14,16-17H2,1-2H3,(H,26,30) |
Clé InChI |
WMZCJUKVYSRXJC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(8-ethoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14981137.png)

![1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea](/img/structure/B14981144.png)
![3-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B14981147.png)
![1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14981152.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981166.png)
![1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14981182.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14981185.png)

![N-(4-{[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14981197.png)

![4-tert-butyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14981212.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14981224.png)
